

# Application Notes and Protocol for AV-5080 Neuraminidase Inhibition Assay

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## Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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## Introduction

**AV-5080** is a potent, orally active inhibitor of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[1] This document provides a detailed protocol for a fluorescence-based neuraminidase inhibition assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **AV-5080**. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[2][3][4]

## Principle of the Assay

The neuraminidase enzyme of the influenza virus cleaves the glycosidic linkage of sialic acid on the host cell surface, facilitating the release of progeny virions. This assay mimics this enzymatic action by using a synthetic substrate, MUNANA. In the absence of an inhibitor, neuraminidase cleaves MUNANA, resulting in a fluorescent signal. When an inhibitor like **AV-5080** is present, it binds to the active site of the neuraminidase, preventing the cleavage of MUNANA and leading to a reduction in fluorescence. The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is determined by measuring the fluorescence at various inhibitor concentrations.[2]

## Data Presentation

Table 1: Key Quantitative Parameters for the **AV-5080** Neuraminidase Inhibition Assay

Parameter	Value	Reference
Reagents		
AV-5080 Concentration Range	0.01 nM - 10 $\mu$ M	
MUNANA Substrate (Final Conc.)	0.1 mM (100 $\mu$ M)	
Assay Buffer	33 mM MES, pH 6.5, 4 mM CaCl <sub>2</sub>	
Stop Solution	0.14 M NaOH in 83% Ethanol	
Incubation Conditions		
Inhibitor-Virus Pre-incubation	30 minutes at 37°C	
Substrate Reaction Incubation	60 minutes at 37°C	
Instrumentation		
Fluorescence Reader Excitation	355 nm	
Fluorescence Reader Emission	460 nm	

## Experimental Protocols

### Materials and Reagents

- **AV-5080**
- Influenza virus stock (e.g., A/Duck/Minnesota/1525/1981/H5N1 or A/Perth/265/2009/H1N1)
- 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid sodium salt (MUNANA)
- 2-[N-morpholino] ethanesulphonic acid (MES)

- Calcium chloride ( $\text{CaCl}_2$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Ethanol
- Distilled water
- 96-well black, flat-bottom microplates
- Fluorometer
- Standard laboratory equipment (pipettes, tubes, etc.)

## Preparation of Solutions

- Assay Buffer (33 mM MES, 4 mM  $\text{CaCl}_2$ , pH 6.5):
  - Dissolve MES and  $\text{CaCl}_2$  in distilled water to the final concentrations.
  - Adjust the pH to 6.5 with  $\text{NaOH}$  or  $\text{HCl}$ .
  - Store at  $4^\circ\text{C}$ .
- MUNANA Substrate Stock Solution (e.g., 10 mM):
  - Dissolve MUNANA powder in distilled water.
  - Store in aliquots at  $-20^\circ\text{C}$ , protected from light.
- MUNANA Working Solution (0.2 mM):
  - Dilute the MUNANA stock solution in Assay Buffer to a final concentration of 0.2 mM.
  - Prepare this solution fresh on the day of the experiment and protect it from light.
- **AV-5080** Stock Solution (e.g., 1 mM):

- Dissolve **AV-5080** in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock.
- Store at -20°C or as recommended by the supplier.
- **AV-5080** Dilution Series:
  - Prepare a serial dilution of **AV-5080** in Assay Buffer. A typical starting range would be from 0.01 nM to 10 µM.
- Stop Solution (0.14 M NaOH in 83% Ethanol):
  - Prepare by mixing the appropriate volumes of NaOH stock solution and ethanol.

## Assay Procedure

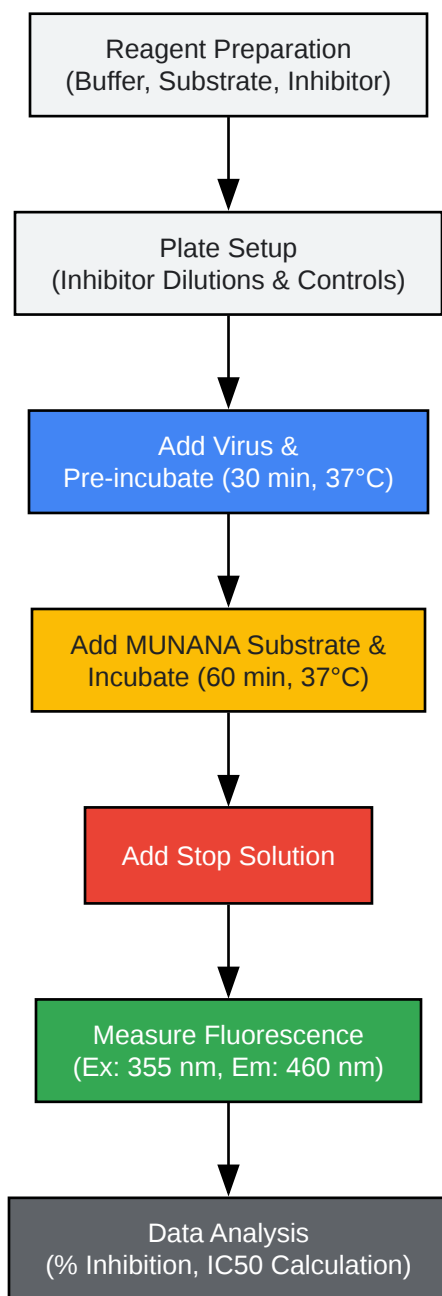
- Virus Dilution:
  - Dilute the influenza virus stock in Assay Buffer to a concentration that yields a robust fluorescent signal within the linear range of the instrument. This should be determined empirically in a preliminary experiment.
- Plate Setup:
  - In a 96-well black microplate, add 25 µL of each **AV-5080** dilution in triplicate.
  - Include control wells:
    - Virus Control (VC): 25 µL of Assay Buffer (no inhibitor).
    - No Virus Control (NVC): 50 µL of Assay Buffer (no virus and no inhibitor).
- Inhibitor-Virus Pre-incubation:
  - Add 25 µL of the diluted virus to each well containing the **AV-5080** dilutions and the Virus Control wells.
  - Incubate the plate at 37°C for 30 minutes.

- Substrate Reaction:
  - Add 50 µL of the 0.2 mM MUNANA working solution to all wells (final volume will be 100 µL, and the final MUNANA concentration will be 0.1 mM).
  - Incubate the plate at 37°C for 60 minutes, protected from light.
- Stopping the Reaction:
  - Stop the reaction by adding 100 µL of Stop Solution to each well.
- Fluorescence Measurement:
  - Read the fluorescence intensity on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

## Data Analysis

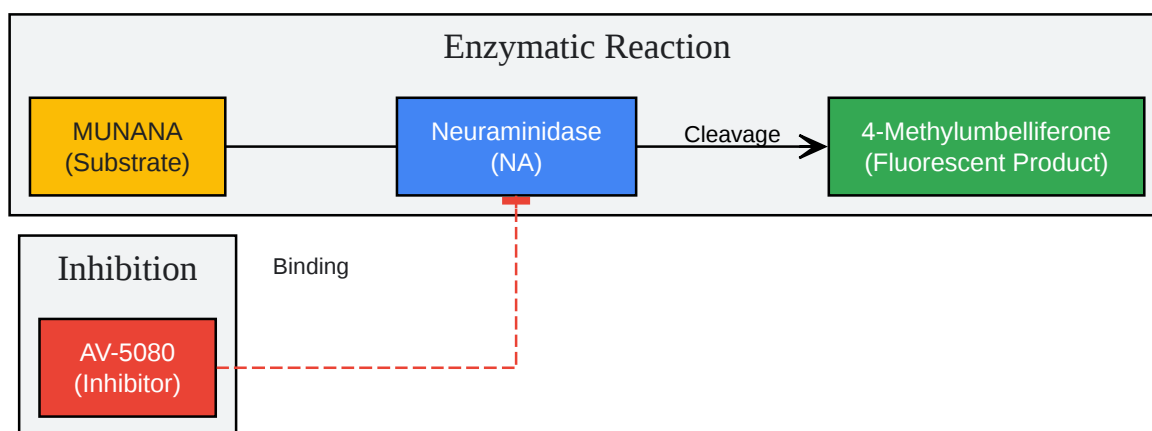
- Background Subtraction:
  - Subtract the average fluorescence of the No Virus Control (NVC) wells from all other wells.
- Percentage Inhibition Calculation:
  - Calculate the percentage of neuraminidase inhibition for each **AV-5080** concentration using the following formula: % Inhibition =  $(1 - (\text{Fluorescence of test well} / \text{Fluorescence of Virus Control})) * 100$
- IC50 Determination:
  - Plot the percentage of inhibition against the logarithm of the **AV-5080** concentration.
  - Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of **AV-5080** that produces 50% inhibition.

## Mandatory Visualizations



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Caption: Experimental workflow for the **AV-5080** neuraminidase inhibition assay.



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Caption: Mechanism of the neuraminidase inhibition assay.

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## References

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